molecular formula C14H16ClF2NO B2385896 3-(3-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one CAS No. 2327332-99-8

3-(3-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one

Cat. No.: B2385896
CAS No.: 2327332-99-8
M. Wt: 287.73
InChI Key: OOQOBWWEDPFQFT-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of substituted piperidines. Compounds of this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and 4,4-difluoropiperidine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction.

    Final Product Formation: The intermediate is then subjected to further reactions, such as reduction and alkylation, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, it might be used as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one would involve its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-1-piperidin-1-ylpropan-1-one: Lacks the difluoro substitution on the piperidine ring.

    3-(3-Chlorophenyl)-1-(4-fluoropiperidin-1-yl)propan-1-one: Contains only one fluorine atom on the piperidine ring.

Uniqueness

The presence of the 4,4-difluoro substitution on the piperidine ring in 3-(3-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one may confer unique pharmacological properties, such as increased binding affinity or selectivity for certain biological targets.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF2NO/c15-12-3-1-2-11(10-12)4-5-13(19)18-8-6-14(16,17)7-9-18/h1-3,10H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQOBWWEDPFQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)CCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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